N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-methoxybenzamide -

N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-methoxybenzamide

Catalog Number: EVT-4290785
CAS Number:
Molecular Formula: C26H25ClN4O3S
Molecular Weight: 509.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulphonate (Imatinib Mesylate)

    • Hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukemia (CEL) who have the FIP1L1-PDGFRA fusion kinase. [, , ]

2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives

    Compound Description: These compounds were synthesized and evaluated for their activity as allosteric enhancers of the A1-adenosine receptor. The research found that the nature of the substituents on the phenyl ring linked to the piperazine significantly influenced allosteric enhancer activity. The most active compounds in both binding and functional studies were those with 4-chlorophenyl [] or 4-trifluoromethyl [] substituents.

(2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)piperazine derivatives

    Compound Description: This series of compounds was studied for their anti-malarial activity. Research indicated that the presence of a hydroxyl group, a benzyl group, and methylene substituents on the piperazinyl nitrogens were important for activity. []

2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazole derivatives

    Compound Description: These compounds were synthesized and evaluated for their antibacterial and antifungal activities. Compound 4c, a specific derivative within this series, demonstrated significant activity against a panel of tested microbes. []

N-phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas

    Compound Description: These compounds were synthesized and screened for their antiallergic and analgesic activities. []

    Compound Description: This newly synthesized piano-stool ruthenium(II) complex incorporates a thioamide-type ligand and has shown promising interactions with human serum albumin (HSA). Fluorescence binding studies revealed a static quenching mechanism and a high binding constant, suggesting strong binding affinity to HSA. []

    Compound Description: This study developed a series of organometallic complexes that combined the anticancer potential of ruthenium(II) and osmium(II) with the targeted properties of NSAIDs like indomethacin and diclofenac. These complexes were designed to enhance anticancer properties compared to the individual components. []

    Compound Description: This study evaluated three novel coumarin derivatives: 2-(4-isobutylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl) propanamide (comp-I), 2-(2-(2,6-dichlorophenylamino)phenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (comp-II), and 2-(1-(4-chlorobenzoyl)-6-methoxy-2-methyl-1H-indol-3-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (comp-III). These compounds demonstrated significant neuropharmacological properties, including anti-convulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects. They also decreased spontaneous motor activity and elevated serum gamma-aminobutyric acid (GABA) levels in mice. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

    Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor with potent antiviral effects against HIV-1. It exhibits a unique mechanism of action, blocking the binding of chemokine CCL3 but not CCL5 while inhibiting the calcium response effects of both. This selectivity makes 873140 a promising candidate for HIV treatment. []

N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)(1,1-biphenyl)-4-carboxamide (GR-127935)

    Compound Description: GR-127935 acts as a selective 5-HT1D receptor antagonist and has been shown to prevent the inhibition of glutamate release and the downstream cyclic GMP (cGMP) responses. []

1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (compound 3b)

    Compound Description: Compound 3b is a potent, rapid-acting, non-opioid, non-anti-inflammatory analgesic with low acute toxicity and sustained effects. It showed significantly greater analgesic activity than its oxazolo[4,5-b]pyridin-2(3H)-one analogs. []

    Compound Description: These are radioiodinated N-(dialkylaminoalkyl)benzamides that have shown high uptake in melanoma cells, making them potentially useful for imaging and therapy. Their uptake appears to be influenced by their metabolic stability and clearance rates rather than specific receptor interactions. []

    Compound Description: These are radioiodinated benzamide derivatives studied for their uptake and localization in melanoma cells. Research suggests their uptake is not primarily driven by specific receptor interactions and is likely influenced by other factors like melanin binding. []

4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-phenylenediamine

    Compound Description: This compound is a key intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor used to treat various cancers. [, , ]

Properties

Product Name

N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-methoxybenzamide

IUPAC Name

N-[[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-2-methoxybenzamide

Molecular Formula

C26H25ClN4O3S

Molecular Weight

509.0 g/mol

InChI

InChI=1S/C26H25ClN4O3S/c1-34-23-5-3-2-4-22(23)24(32)29-26(35)28-20-10-12-21(13-11-20)30-14-16-31(17-15-30)25(33)18-6-8-19(27)9-7-18/h2-13H,14-17H2,1H3,(H2,28,29,32,35)

InChI Key

KECYSOINTPAWLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.